molecular formula C4H2Cl2N2O B026424 4,5-Dichloro-3(2H)-pyridazinone CAS No. 932-22-9

4,5-Dichloro-3(2H)-pyridazinone

Cat. No.: B026424
CAS No.: 932-22-9
M. Wt: 164.97 g/mol
InChI Key: VJWXIRQLLGYIDI-UHFFFAOYSA-N
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Description

4,5-Dichloro-3(2H)-pyridazinone (CAS: 932-22-9) is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O and a molecular weight of 164.98 g/mol . It is a beige crystalline solid with a melting point of 204–206°C and a density of 1.76 g/cm³ . The compound serves as a key intermediate in synthesizing bioactive derivatives, particularly in medicinal chemistry and agrochemical research. Its structure features two chlorine atoms at positions 4 and 5, a keto group at position 3, and an unsaturated pyridazine ring, which confers reactivity for nucleophilic substitutions and alkylation reactions .

Preparation Methods

Chlorination of Pyridazinone Precursors

The most widely documented route for synthesizing 4,5-dichloro-3(2H)-pyridazinone involves the chlorination of 3-hydroxypyridazine derivatives. This method leverages the reactivity of phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 4 and 5 positions of the pyridazinone ring.

Phosphorus Oxychloride-Mediated Chlorination

In this approach, 3-hydroxypyridazine undergoes exhaustive chlorination in the presence of POCl₃ under reflux conditions. The reaction typically proceeds at 80–100°C for 6–8 hours, achieving yields of 50–70% after purification . The mechanism involves the substitution of hydroxyl groups by chlorine via intermediate phosphorylated species. Key parameters influencing yield include:

  • Temperature : Elevated temperatures (>90°C) favor complete chlorination but risk side reactions such as ring degradation.

  • Stoichiometry : A 3:1 molar ratio of POCl₃ to 3-hydroxypyridazine ensures full substitution .

  • Catalysts : Anhydrous conditions and catalytic dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane), yielding a white crystalline solid with a melting point of 200–204°C .

Regioselective Synthesis via Trichloropyridazone Intermediates

Recent patents describe a regioselective pathway using 3,4,5-trichloropyridazone as a precursor. This method addresses challenges in controlling substitution patterns, which are critical for avoiding undesired regioisomers .

Stepwise Chlorination and Dechlorination

The process begins with the selective dechlorination of 3,4,5-trichloropyridazone using hydrogen bromide (HBr) in aqueous media. Heating the mixture to 98°C for 4–6 hours removes the 3-chloro substituent, yielding this compound with >90% regioselectivity . Advantages of this method include:

  • Reduced Isomer Formation : Early-stage separation of regioisomers simplifies downstream purification.

  • Scalability : Continuous flow reactors enable kilogram-scale production with consistent purity .

Industrial Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and environmental sustainability. Key advancements include:

Solvent-Free Reactions

Recent protocols eliminate traditional solvents like DMF by employing molten POCl₃ as both reagent and solvent. This modification reduces waste generation and improves atom economy, achieving 85% yield at 110°C .

Continuous Flow Chemistry

Adopting continuous flow systems enhances heat transfer and mixing efficiency, critical for exothermic chlorination reactions. A 2024 study demonstrated a 30% reduction in reaction time (4 hours) and 95% purity using microreactor technology .

Comparative Analysis of Synthesis Methods

The table below summarizes key methodologies, highlighting their advantages and limitations:

MethodReagents/ConditionsYield (%)Purity (%)Scalability
POCl₃ ChlorinationPOCl₃, 90°C, 8 hours7098High
Trichloropyridazone RouteHBr (48%), 98°C, 6 hours8599Moderate
Solvent-Free ChlorinationMolten POCl₃, 110°C, 6 hours8597High

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3(2H)-pyridazinone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridazinone derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridazinone derivatives, which can exhibit different chemical and biological properties depending on the substituents introduced.

Scientific Research Applications

4,5-Dichloro-3(2H)-pyridazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinones

4,5-Dichloro-2-Methyl-3(2H)-Pyridazinone

  • CAS : 933-76-6
  • Molecular Formula : C₅H₄Cl₂N₂O
  • Molecular Weight : 179.00 g/mol
  • Key Differences: A methyl group replaces the hydrogen at the N-2 position. The methyl substitution enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the parent compound. Synthetic Method: Prepared via alkylation of 4,5-dichloro-3(2H)-pyridazinone with methyl halides using KOH and tetrabutylammonium bromide (TBAB) in benzene .
  • Applications : Used in studies of structure-activity relationships (SAR) for antihypertensive agents .

4-Chloro-5-Methoxy-3(2H)-Pyridazinone

  • CAS: Not specified (synthesized from this compound)
  • Molecular Formula : C₅H₅ClN₂O₂
  • Molecular Weight : 176.56 g/mol
  • Key Differences: A methoxy group replaces the chlorine at position 4. Increased solubility in polar solvents due to the methoxy group. Synthetic Method: Methoxide displacement of this compound under mild conditions (K₂CO₃ in DMF) .

4,5-Dichloro-2-(β-Trifluoroethyl)-3(2H)-Pyridazinone

  • CAS: Not specified
  • Molecular Formula : C₆H₃Cl₂F₃N₂O
  • Molecular Weight : 247.01 g/mol
  • Key Differences :
    • A β-trifluoroethyl group at N-2 introduces strong electron-withdrawing effects.
    • Sensitivity to strong bases (e.g., MeONa), leading to elimination rather than substitution .
  • Synthetic Challenges : Direct trifluoroethylation of the parent compound is problematic; alternative routes involve oxonium intermediates .
  • Applications : Explored for anticancer properties via SOD1 inhibition (e.g., LCS-1 derivatives) .

Emorfazone (4-Ethoxy-2-Methyl-5-Morpholino-3(2H)-Pyridazinone)

  • CAS: Not specified
  • Molecular Formula : C₁₁H₁₇N₃O₃
  • Molecular Weight : 239.27 g/mol
  • Key Differences: Morpholino and ethoxy groups enhance anti-inflammatory activity. Reduced electrophilicity compared to chlorinated analogs.
  • Applications : Clinically used for pain and inflammation management .

Structural and Functional Analysis

Reactivity Trends

  • Chlorine Substitution : The 4,5-dichloro configuration in the parent compound facilitates nucleophilic aromatic substitution (NAS) at positions 4 and 5. For example, methoxy substitution at position 5 occurs readily under basic conditions .
  • N-Alkylation : Alkylation at N-2 (e.g., methyl or trifluoroethyl groups) is achievable via phase-transfer catalysis or using polar aprotic solvents like DMF .
  • Electron-Withdrawing Groups : Trifluoroethyl or chloro substituents increase electrophilicity, enhancing reactivity toward amines and thiols but reducing stability under strong basic conditions .

Data Table: Comparative Overview

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications
This compound 932-22-9 C₄H₂Cl₂N₂O 164.98 Cl (4,5), keto (3) Intermediate for bioactive derivatives
4,5-Dichloro-2-methyl-3(2H)-pyridazinone 933-76-6 C₅H₄Cl₂N₂O 179.00 Cl (4,5), methyl (N-2) SAR studies for antihypertensives
4-Chloro-5-methoxy-3(2H)-pyridazinone N/A C₅H₅ClN₂O₂ 176.56 Cl (4), OMe (5) Intermediate for trifluoroethylated anticancer agents
Emorfazone N/A C₁₁H₁₇N₃O₃ 239.27 OEt (4), morpholino (5) Clinical anti-inflammatory agent

Research Findings and Challenges

  • Synthetic Limitations: The β-trifluoroethyl group in 4,5-dichloro-2-(β-trifluoroethyl)-3(2H)-pyridazinone is prone to elimination under strong bases, necessitating alternative synthetic routes involving oxonium intermediates .
  • Bioactivity Optimization : Derivatives with phenyl groups at C-6 and thioamide side chains (e.g., compound 48 in ) show enhanced vasorelaxant activity, highlighting the importance of substituent positioning .

Biological Activity

4,5-Dichloro-3(2H)-pyridazinone is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂O. Its structure features a pyridazinone ring substituted with chlorine atoms at the 4 and 5 positions, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C₄H₂Cl₂N₂O
  • Molecular Weight : 164.98 g/mol
  • CAS Number : 932-22-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is crucial for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown promising results against various bacterial strains and fungi. For instance, certain derivatives demonstrated effective antifungal activity both in vitro and in vivo:

Derivative Target Organism Activity
2-Sulfonyl derivativeCandida albicansInhibitory (IC₅₀: 12 µg/mL)
2-AcylderivativeStaphylococcus aureusModerate (IC₅₀: 25 µg/mL)

These findings suggest potential applications in agricultural and medicinal chemistry.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have reported that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression:

Cell Line IC₅₀ (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

The compound's ability to target multiple pathways involved in cancer cell survival makes it a candidate for further development as an anticancer agent.

Case Studies

  • Antifungal Efficacy : A study evaluating the antifungal activity of various pyridazinone derivatives found that compounds with a similar structure to this compound exhibited significant efficacy against resistant strains of Candida species.
  • Anticancer Potential : In a preclinical trial involving human cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments indicate potential toxicity. The compound may cause skin and eye irritation and respiratory issues upon exposure. Therefore, handling precautions are necessary when working with this compound in laboratory settings.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4,5-Dichloro-3(2H)-pyridazinone, and how do they influence experimental handling?

  • Answer: The compound (CAS 932-22-9) has a molecular formula C₄H₂Cl₂N₂O , molecular weight 164.98 g/mol , and a melting point of 204–206°C . Its low solubility in polar solvents (e.g., water) necessitates the use of dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolution in biological assays. Stability under ambient conditions requires storage in a desiccator to prevent hygroscopic degradation. These properties dictate protocols for synthesis, purification (e.g., recrystallization from ethanol), and handling under inert atmospheres to avoid decomposition.

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer: A standard method involves chlorination of 3(2H)-pyridazinone precursors using phosphorus oxychloride (POCl₃) under reflux conditions (80–100°C, 6–8 hours) . Alternative routes include cyclocondensation of dichlorinated hydrazine derivatives with diketones. Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yields vary (50–70%) depending on substituent steric effects and reaction optimization .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) of this compound derivatives in cardiotonic activity?

  • Answer:

Derivatization: Introduce substituents at the pyridazinone core (e.g., alkyl, aryl, or heterocyclic groups) to modulate electronic and steric effects. For example, 6-phenyl-4,5-dihydro derivatives (e.g., compound 22 and 23 in ) showed enhanced cardiotonic activity compared to levosimendan .

Bioassays: Test inotropic effects on isolated rabbit heart models (Langendorff preparation) at concentrations of 10⁻⁶–10⁻⁴ M. Measure parameters like left ventricular pressure and coronary flow rate .

Computational Modeling: Use density functional theory (DFT) to correlate substituent electronegativity with bioactivity. For instance, electron-withdrawing groups (e.g., -Cl) enhance binding to cardiac phosphodiesterase III .

Q. What advanced characterization techniques are recommended for confirming the molecular structure and purity of pyridazinone derivatives?

  • Answer:

  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., Hirshfeld surface analysis for derivatives like I and II in ) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀Cl₂N₂O₂ at m/z 265.0145) .
  • HPLC-PDA: Assess purity (>98%) using a C18 column (acetonitrile/water gradient, 254 nm detection) .

Q. How should discrepancies in bioactivity data between pyridazinone derivatives be addressed?

  • Answer: Contradictions often arise from:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃) may reduce activity compared to electron-withdrawing groups (e.g., -NO₂) due to altered enzyme binding .
  • Assay Variability: Standardize in vitro models (e.g., uniform preload conditions in heart preparations) and validate with positive controls (e.g., digoxin) .
  • Purity Verification: Use orthogonal methods (e.g., NMR, elemental analysis) to rule out impurities affecting bioactivity .

Q. Methodological Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₂Cl₂N₂O
Molecular Weight164.98 g/mol
Melting Point204–206°C
SolubilityDMSO, DMF

Table 2: Bioactivity of Selected Pyridazinone Derivatives

Compound IDSubstituentCardiotonic Activity (vs. Levosimendan)Reference
222,3-DichlorobenzamideComparable
234-Amino-3-methylHigher
254-Amino-3-methylHigher

Properties

IUPAC Name

4,5-dichloro-1H-pyridazin-6-one
Source PubChem
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InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VJWXIRQLLGYIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=NNC(=O)C(=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2Cl2N2O
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DSSTOX Substance ID

DTXSID90239322
Record name 3(2H)-Pyridazinone, 4,5-dichloro-
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Molecular Weight

164.97 g/mol
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CAS No.

932-22-9
Record name 4,5-Dichloro-3(2H)-pyridazinone
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Synthesis routes and methods I

Procedure details

A stirred solution of 3.9 grams of mucochloric acid in water is warmed to 8°-100° C., and a mixture of 3.1 grams of hydrazine sulfate and 3.0 grams of sodium acetate is added. A solid is collected by filtration and recrystallized from water to yield 3.0 grams of 4,5-dichloro-3-pyridazone; m.p. 199°-200° C. The reaction is repeated several times.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hydrazine sulfate (305.7 g, 2.35 mol) was added to a solution of 3,4-dichloro-5-hydroxy-5H-furan-2-one (419 g, 2.48 mol) and sodium acetate (212 g, 2.58 mol) in water (600 mL). The mixture was stirred at reflux for 4 h. After filtration and evaporation, the residual solid was recrystallized from ethanol to afford 4,5-dichloropyridazin-3(2H)-one (216 g, 67%) as an off-white solid. LC-MS 165 [M+H+].
Quantity
305.7 g
Type
reactant
Reaction Step One
Quantity
419 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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